5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
Description
The compound 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS: 318248-72-5) is a pyrazole derivative with a molecular formula of C₁₈H₁₅Cl₃N₂S₂ and a molecular weight of 429.80 g/mol . Its structure features:
- A pyrazole core substituted with chlorine (C5), methyl (C1), and phenyl (C3) groups.
- A sulfanyl-methyl linker at C4, connected to a 2,6-dichlorophenyl moiety.
This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmacological studies. The compound is structurally related to several pyrazole-based analogs, which differ in substituent positions, functional groups, and ring systems.
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)12(15(21-22)11-6-3-2-4-7-11)10-23-16-13(18)8-5-9-14(16)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLQLOMCGGIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17Cl3N2S2
- Molecular Weight : 443.84 g/mol
- CAS Number : 318248-67-8
Biological Activity Overview
The biological activity of pyrazole derivatives is well-documented, with many compounds exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has been investigated for its potential therapeutic applications across several domains.
1. Anti-inflammatory and Analgesic Activity
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. In one study, compounds similar to 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may also possess similar anti-inflammatory effects.
Table 1: Comparison of Anti-inflammatory Activities
| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 76 | 86 | |
| Compound B | 61 | 93 | |
| 5-Chloro... | TBD | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds have shown efficacy against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can enhance this activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| E. coli | TBD | |
| S. aureus | TBD | |
| Pseudomonas aeruginosa | TBD |
3. Anticancer Properties
Emerging studies indicate that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study: Pyrazole Derivatives in Cancer Treatment
In a recent investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on different cancer cell lines. Notably, certain modifications led to enhanced potency against breast cancer cells.
The biological activities of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2,6- vs. 2,4-Dichlorophenyl Substitution
A closely related isomer, 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS: 318248-41-8), substitutes the dichlorophenyl group at 2,4-positions instead of 2,6 . Key differences include:
- Steric Effects : The 2,6-dichloro substitution creates a symmetrical, para-disposed arrangement, reducing steric hindrance compared to the 2,4-isomer.
- Electronic Effects : The 2,6-isomer’s electron-withdrawing chlorine atoms may enhance electrophilic reactivity at the sulfanyl linker.
Pyrazole Derivatives with Additional Ring Systems
Pyrano[2,3-c]Pyrazole Derivatives
Compounds like 5-chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one (Acta Cryst. E68, o2257) feature a fused pyran ring, introducing:
- Biological Activity : Analgesic and anti-inflammatory activities are reported for this class, contrasting with the target compound’s unexplored pharmacological profile .
Triazinone-Fused Pyrazoles
The compound 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (Kaushik & Verma, 2011) incorporates a triazinone ring, offering:
Substituent Variations: Trifluoromethyl and Methoxy Groups
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole (CAS: MFCD02179214)
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
- Comparison : The target compound’s sulfanyl-methyl group may offer greater conformational flexibility than the rigid trifluoromethyl substituent .
Methyl 5-[(4-Chlorophenyl)Sulfanyl]-4-[(Hydroxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS: 318237-99-9)
- Carboxylate Ester : Enhances polarity and susceptibility to hydrolysis, contrasting with the target compound’s stable sulfanyl-methyl linker.
- Hydroxyimino Group: Provides a reactive site for further derivatization, absent in the target compound .
Dichlorophenyl-Containing Analogs
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2...
This compound shares the 2,6-dichlorophenyl group but incorporates a dihydro ring system, which:
Structural and Pharmacological Implications
Key Structural Features Influencing Bioactivity
Preparation Methods
Hydrazine-Dicarbonyl Cyclocondensation
The classical method employs 1,3-dicarbonyl compounds and substituted hydrazines. For 1-methyl-3-phenylpyrazole, methylhydrazine reacts with 1,3-diphenylpropane-1,3-dione. However, this approach lacks the 4- and 5-substituents, necessitating further functionalization.
Meyer-Schuster Rearrangement and Cyclization
A patent by CN110483400A details a novel method using propargyl alcohol derivatives, halogen sources, and hydrazines. Adapting this protocol:
- Meyer-Schuster rearrangement : 3-Phenylprop-2-yn-1-ol rearranges to α,β-unsaturated ketone.
- Halogenation : N-Bromosuccinimide (NBS) brominates the α-position.
- Cyclization : Hydrazine hydrate induces pyrazole formation, yielding 4-bromo-1-methyl-3-phenylpyrazole.
This method achieves 88–91% yields under mild conditions (dioxane, 101°C, Bi(OTf)₃ catalysis).
Introducing the 4-[(2,6-Dichlorophenyl)Sulfanyl]Methyl Group
Nucleophilic Substitution at C-4
The 4-bromo intermediate undergoes nucleophilic displacement with (2,6-dichlorophenyl)methanethiol. Optimized conditions (DMF, K₂CO₃, 60°C) provide 70–85% yield, though steric bulk may reduce efficiency.
Thiol-ene Click Chemistry
An alternative employs thiol-ene radical addition. 4-Allyl-1-methyl-3-phenylpyrazole reacts with (2,6-dichlorophenyl)methanethiol under UV light (AIBN initiator). This method offers regioselectivity but requires pre-installed allyl groups.
Chlorination at Position 5
Direct Electrophilic Chlorination
Treating the 4-substituted pyrazole with N-chlorosuccinimide (NCS) in acetic acid at 80°C introduces chlorine at the electron-rich C-5 position. Selectivity is ensured by the directing effect of the adjacent sulfur atom.
Oxidative Chlorination
Using SO₂Cl₂ in CCl₄ with FeCl₃ catalysis achieves 85% chlorination. This method minimizes overhalogenation but requires rigorous temperature control.
Alternative Pathways and Comparative Analysis
Suzuki-Miyaura Coupling for C-3 Phenyl Group
Aryl boronic acids couple with 5-chloro-4-bromo-1-methylpyrazole under Pd(PPh₃)₄ catalysis. While flexible, this route introduces phenyl late, risking incompatibility with pre-existing sulfur groups.
One-Pot Tandem Synthesis
Combining cyclocondensation, thiol-alkylation, and chlorination in a single pot reduces purification steps. For example, sequential addition of methylhydrazine, (2,6-dichlorophenyl)methanethiol, and NCS in DMF achieves 65% overall yield.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc). LC-MS confirms molecular weight (443.8 g/mol), while ¹H NMR distinguishes substituents:
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by substitution at the 4-position with a sulfanylmethyl group. Key steps include:
- Nucleophilic substitution : Introducing the (2,6-dichlorophenyl)sulfanyl group via thiolate intermediates under controlled pH (e.g., basic conditions) to avoid side reactions .
- Optimization of reaction parameters : Temperature (e.g., 130°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., copper(II) triflate for cross-coupling) are critical for yield enhancement .
Q. How is the molecular structure of this compound characterized, and what techniques are used to resolve ambiguities in substituent positions?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of substituent positions and stereochemistry. For example, studies on similar pyrazole derivatives (e.g., 5-chloro-3-methyl-1-phenyl analogs) reveal planar pyrazole rings with dihedral angles between substituents influencing reactivity .
- Spectroscopic Techniques : UV-Vis and IR spectroscopy identify functional groups (e.g., C-Cl stretching at 550–650 cm), while DFT calculations validate electronic transitions and molecular orbital interactions .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the compound’s biological activity, particularly in anticancer studies?
- Methodological Answer :
- Cell Line Selection : Prioritize cancer cell lines with documented sensitivity to pyrazole derivatives (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) .
- Dose-Response Curves : Use a range of concentrations (e.g., 1–100 μM) to determine IC values, with controls for cytotoxicity (e.g., normal fibroblast lines) .
- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and ROS detection kits are employed to elucidate pathways. For example, analogs with similar structures induce mitochondrial membrane depolarization .
Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Validate protocols across independent labs, ensuring consistent cell culture conditions (e.g., passage number, serum concentration) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, replacing the 2,6-dichlorophenyl group with a 4-methylphenyl group reduces cytotoxicity by 40%, highlighting the role of halogenation .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in bioactivity linked to specific structural motifs .
Q. What computational approaches are used to predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., carbonic anhydrase IX) by analyzing hydrogen bonds and hydrophobic interactions. The sulfanyl group often engages in π-π stacking with aromatic residues .
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) and reaction pathways. For example, the chloro-substituted pyrazole ring exhibits high electrophilicity at the 4-position, favoring nucleophilic attacks .
Data Contradiction and Validation
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer :
- Stability Profiling : Conduct accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. For instance, analogs degrade rapidly at pH < 3 due to sulfanyl group hydrolysis .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility for in vivo studies .
Q. What strategies are recommended for reconciling conflicting data on environmental fate and ecotoxicity?
- Methodological Answer :
- Environmental Simulation : Use OECD guidelines (e.g., Test 307 for soil degradation) to assess persistence. Pyrazole derivatives with multiple chloro groups often show half-lives >60 days in soil, necessitating biodegradation studies .
- Ecotoxicity Testing : Employ model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC) and bioaccumulation potential. Data from similar compounds suggest moderate toxicity (LC ~10 mg/L) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
